molecular formula C4H6Br2 B3260968 1-Bromo-1-(bromomethyl)cyclopropane CAS No. 33742-80-2

1-Bromo-1-(bromomethyl)cyclopropane

Cat. No.: B3260968
CAS No.: 33742-80-2
M. Wt: 213.9 g/mol
InChI Key: HHXZZHIABZWERE-UHFFFAOYSA-N
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Description

1-Bromo-1-(bromomethyl)cyclopropane is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

1-Bromo-1-(bromomethyl)cyclopropane can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of bromine and a base such as triethylamine (Et3N). This reaction typically proceeds via the formation of an α-bromoketone intermediate, which then undergoes further bromination to yield the desired product . Industrial production methods often utilize highly polar solvents like dimethylformamide or dimethyl sulfoxide to enhance the reaction efficiency .

Chemical Reactions Analysis

1-Bromo-1-(bromomethyl)cyclopropane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions with phenylmagnesium bromide yield cyclopropylmethyl derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-1-(bromomethyl)cyclopropane exerts its effects involves its ability to act as an electrophile due to the presence of the bromine atoms. This electrophilicity allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent it interacts with .

Comparison with Similar Compounds

1-Bromo-1-(bromomethyl)cyclopropane can be compared with other similar compounds such as:

    Bromocyclopropane: This compound has a single bromine atom attached to the cyclopropane ring. It is less reactive compared to this compound due to the presence of only one bromine atom.

    Cyclopropylmethyl bromide: Similar in structure but with a different substitution pattern, this compound is used in similar synthetic applications but may exhibit different reactivity and selectivity.

    (Bromomethyl)cyclobutane: This compound has a four-membered ring instead of a three-membered ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-1-(bromomethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXZZHIABZWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-80-2
Record name 1-bromo-1-(bromomethyl)cyclopropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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